Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl

Catalog No.
S12779165
CAS No.
M.F
C26H30ClN3O5
M. Wt
500.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl

Product Name

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl

IUPAC Name

benzyl N-[1-[2-[(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate

Molecular Formula

C26H30ClN3O5

Molecular Weight

500.0 g/mol

InChI

InChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32)

InChI Key

CSTMIHZYNKMFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3

The compound Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is a synthetic peptide derivative characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino acid, which enhances its stability and solubility. The compound consists of three amino acids: alanine (Ala), proline (Pro), and phenylalanine (Phe), linked together with a methylene chloride group (CH2Cl) at one end. This structure allows for specific interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl can be attributed to the functional groups present in the molecule. The Cbz group can be removed under hydrogenation conditions, allowing for the synthesis of various derivatives. Additionally, the methylene chloride moiety can participate in nucleophilic substitution reactions, which can be exploited for further modifications or conjugations with other biomolecules. The compound's ability to form amide bonds makes it suitable for coupling reactions with other amino acids or peptide sequences.

Research indicates that compounds similar to Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor interactions. For instance, derivatives of Cbz-DL-phenylalanine have been shown to act as selective inhibitors of human neutrophil elastase, which is involved in inflammatory responses . Furthermore, studies suggest that such compounds may interact with opioid receptors, potentially serving as analgesics or modulators of pain pathways .

The synthesis of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl typically involves several steps:

  • Protection of Amino Acids: The amino acids are first protected using the Cbz group to prevent unwanted reactions during subsequent steps.
  • Coupling Reactions: The protected amino acids are coupled using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) along with hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  • Deprotection: After the desired peptide is formed, the Cbz group can be removed through hydrogenation or other deprotection strategies.
  • Final Modifications: The methylene chloride group can be introduced or modified based on the desired application.

These methods allow for high yields and purity of the final product .

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new analgesics or anti-inflammatory drugs due to its biological activity against specific enzymes.
  • Bioconjugation: The compound's reactive groups enable it to be used in bioconjugation techniques, linking it to other biomolecules for targeted drug delivery systems.
  • Research Tools: It can be utilized in studies investigating peptide interactions with receptors or enzymes, contributing to our understanding of biochemical pathways.

Interaction studies involving Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl reveal its potential as a selective inhibitor for certain enzymes. For example, derivatives have shown varying degrees of inhibition against human neutrophil elastase and other serine proteases, suggesting that structural modifications can significantly impact binding affinity and selectivity . Additionally, its interactions with opioid receptors indicate that modifications could enhance its efficacy as an analgesic agent .

Several compounds share structural similarities with Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
Cbz-DL-PhenylalanineContains only phenylalanine with Cbz protectionInhibitor of human neutrophil elastase
Cbz-L-AlanineL-alanine variant with Cbz protectionPotential anti-inflammatory properties
Cbz-L-ProlineL-proline variant with Cbz protectionRole in protein folding and stability
Cbz-GlycineSimplest amino acid with Cbz protectionBasic building block in peptide synthesis

These compounds are unique due to their specific amino acid compositions and functional groups, influencing their biological activities and applications in medicinal chemistry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

499.1873988 g/mol

Monoisotopic Mass

499.1873988 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-09

Explore Compound Types